An In-depth Technical Guide to 3-(4-t-Butylphenyl)picolinic Acid: Synthesis, Characterization, and Properties
An In-depth Technical Guide to 3-(4-t-Butylphenyl)picolinic Acid: Synthesis, Characterization, and Properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 3-(4-t-butylphenyl)picolinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from related compounds and established synthetic methodologies to provide a robust framework for its preparation and characterization. The IUPAC name for this compound is 3-(4-tert-butylphenyl)pyridine-2-carboxylic acid.
Molecular Structure and Chemical Identity
3-(4-t-Butylphenyl)picolinic acid is a derivative of picolinic acid, which is a pyridine ring with a carboxylic acid substituent at the 2-position.[1] In this specific compound, a 4-tert-butylphenyl group is attached to the 3-position of the pyridine ring.
Molecular Formula: C₁₆H₁₇NO₂
Molecular Weight: 255.31 g/mol [2]
Chemical Structure:
Caption: Chemical structure of 3-(4-t-Butylphenyl)picolinic acid.
Predicted Physicochemical Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white solid | Picolinic acid and its derivatives are typically crystalline solids.[1] |
| Melting Point | 150-200 °C | The presence of the bulky t-butylphenyl group and the carboxylic acid capable of hydrogen bonding would likely result in a relatively high melting point. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water. | The hydrophobic 4-t-butylphenyl group will decrease water solubility compared to picolinic acid. The carboxylic acid group will allow for some solubility in polar organic solvents. |
| pKa | ~4-5 | The pKa of the carboxylic acid is expected to be in the typical range for carboxylic acids.[3] |
Proposed Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The most logical and efficient synthetic route to 3-(4-t-butylphenyl)picolinic acid is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex.[4][5] In this case, the coupling would occur between a 3-halopicolinic acid derivative and 4-tert-butylphenylboronic acid.
Reaction Scheme:
Caption: Proposed synthetic workflow for 3-(4-t-Butylphenyl)picolinic acid.
Step-by-Step Experimental Protocol
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[4][6] Optimization of reaction conditions may be necessary to achieve the highest yield.
Materials:
-
Methyl 3-bromopicolinate
-
4-tert-Butylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Methanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine methyl 3-bromopicolinate (1.0 eq), 4-tert-butylphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Degassing: Bubble argon or nitrogen gas through the reaction mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup (Aqueous Extraction):
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate to dilute the mixture.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude methyl 3-(4-tert-butylphenyl)picolinate.
-
-
Purification of the Ester Intermediate: Purify the crude ester by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the purified methyl 3-(4-tert-butylphenyl)picolinate in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (e.g., 3-5 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
-
Acidification and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 4-5 with 1M HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 3-(4-t-butylphenyl)picolinic acid.
-
Analytical Characterization
To confirm the identity and purity of the synthesized 3-(4-t-butylphenyl)picolinic acid, a combination of spectroscopic techniques should be employed.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the pyridine ring (doublets and a doublet of doublets). Aromatic protons of the phenyl ring (two doublets, characteristic of a 1,4-disubstituted benzene ring). A singlet for the nine equivalent protons of the tert-butyl group. A broad singlet for the carboxylic acid proton (may be exchanged with D₂O). |
| ¹³C NMR | Resonances for the pyridine ring carbons. Resonances for the phenyl ring carbons, including the quaternary carbon attached to the tert-butyl group. A signal for the tert-butyl quaternary carbon and the methyl carbons. A signal for the carboxylic acid carbon. |
| Infrared (IR) Spectroscopy | A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹). A C=O stretching band for the carboxylic acid (around 1700 cm⁻¹). C-H stretching bands for the aromatic and aliphatic protons. C=C and C=N stretching bands for the aromatic rings. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of 255.31. Fragmentation patterns consistent with the loss of the carboxylic acid group and cleavage of the tert-butyl group. |
Potential Applications and Future Directions
Substituted picolinic acids are a class of compounds with diverse applications. They are known to be effective herbicides and have been explored for their potential in drug discovery.[7] The introduction of the lipophilic 4-tert-butylphenyl group at the 3-position of the picolinic acid scaffold could modulate the compound's biological activity, pharmacokinetic properties, and material science applications. Further research into the biological evaluation and material properties of 3-(4-t-butylphenyl)picolinic acid is warranted.
References
-
[No Author]. (n.d.). Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides. PubMed. Retrieved from [Link]
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[No Author]. (2017, March 16). Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides. ACS Publications. Retrieved from [Link]
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[No Author]. (2017, March 16). Synthesis of 3‑Substituted 2‑Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides. ACS Publications. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 1261913-25-0| Chemical Name : 6-Amino-3-(4-t-butylphenyl)picolinic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of various picolinic acid auxin herbicides and.... Retrieved from [Link]
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PubChem. (n.d.). 3-(4-Tert-butylphenyl)propanoic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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DergiPark. (2018, March 7). Experimental (FT-IR, Raman and NMR) and Theoretical (B3LYP, B3PW91, M06-2X. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. Retrieved from [Link]
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Biogeosciences. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma. Retrieved from [Link]
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SpectraBase. (n.d.). 3-(4-Tert-butylphenyl)-3-(2-furoylamino)propionic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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PMC - NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
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NIST WebBook. (n.d.). Picolinic acid, TMS derivative. Retrieved from [Link]
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Arabian Journal of Chemistry. (2016, December 1). Spectroscopic (IR, Raman, NMR), thermal and theoretical (DFT) study of alkali metal dipicolinates (2,6) and quinolinates (2,3). Retrieved from [Link]
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MSU chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]
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EPA. (n.d.). 2-(Thiomorpholin-4-yl)pyridine-4-carboxylic acid Properties. Retrieved from [Link]
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NIST WebBook. (n.d.). 4-Pyridinecarboxylic acid. Retrieved from [Link]
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